2-[(3-ethoxypropyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-[(3-ethoxypropyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidin-4-ones This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidin-4-one core, a thiazolidinone moiety, and an ethoxypropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-ethoxypropyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps:
Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiazolidinone moiety: This step involves the reaction of the pyrido[1,2-a]pyrimidin-4-one intermediate with a thioamide and an aldehyde or ketone to form the thiazolidinone ring.
Attachment of the ethoxypropylamino group: This can be done by reacting the intermediate with 3-ethoxypropylamine under suitable conditions, such as heating or using a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-ethoxypropyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Research: The compound is used to investigate cellular pathways and molecular targets due to its bioactivity.
Industrial Applications: It can be used in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. This can lead to the disruption of cellular processes, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(3-ethoxypropyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one: is similar to other pyrido[1,2-a]pyrimidin-4-one derivatives and thiazolidinone-containing compounds.
Uniqueness
- The unique combination of the pyrido[1,2-a]pyrimidin-4-one core and the thiazolidinone moiety, along with the ethoxypropylamino group, gives this compound distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H20N4O3S2 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3-ethoxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H20N4O3S2/c1-3-25-10-6-8-19-15-12(11-13-17(24)21(2)18(26)27-13)16(23)22-9-5-4-7-14(22)20-15/h4-5,7,9,11,19H,3,6,8,10H2,1-2H3/b13-11- |
InChI Key |
BUVDQMATFAFHHJ-QBFSEMIESA-N |
Isomeric SMILES |
CCOCCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)C |
Canonical SMILES |
CCOCCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)C |
Origin of Product |
United States |
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